molecular formula C9H11IZn B6333722 2,4,6-Trimethylphenylzinc iodide CAS No. 718628-26-3

2,4,6-Trimethylphenylzinc iodide

Cat. No.: B6333722
CAS No.: 718628-26-3
M. Wt: 311.5 g/mol
InChI Key: CPTXDDRKMABYLS-UHFFFAOYSA-M
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Description

2,4,6-Trimethylphenylzinc iodide (CAS: 718628-26-3) is an organozinc reagent featuring a mesityl (2,4,6-trimethylphenyl) group bound to a zinc-iodide moiety. This compound is widely utilized in cross-coupling reactions, particularly in Negishi couplings, due to its ability to transfer the mesityl group to transition metal catalysts such as palladium . The steric bulk imparted by the three methyl groups on the aromatic ring significantly influences its reactivity, often slowing reaction kinetics compared to less hindered analogues. Despite this sluggishness, it achieves good yields in coupling reactions, making it valuable for synthesizing sterically demanding organic frameworks .

Properties

IUPAC Name

iodozinc(1+);1,3,5-trimethylbenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTXDDRKMABYLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylphenylzinc iodide can be synthesized through the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and is often carried out at low temperatures to control the reactivity of the organozinc compound .

Industrial Production Methods

While specific industrial production methods for 2,4,6-trimethylphenylzinc iodide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylzinc iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate).

    Conditions: Typically carried out in an inert atmosphere, often under nitrogen or argon, at temperatures ranging from room temperature to 100°C.

Major Products

The major products of reactions involving 2,4,6-trimethylphenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,4,6-Trimethylphenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenylzinc iodide in chemical reactions involves the transmetalation step in cross-coupling reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product. This process is facilitated by the coordination of the zinc atom to the palladium center, enhancing the reactivity of the aryl group .

Comparison with Similar Compounds

Comparison with Similar Arylzinc Iodides

Structural and Electronic Effects

The reactivity of arylzinc iodides is governed by substituent electronic and steric effects. Below is a comparative analysis of 2,4,6-trimethylphenylzinc iodide with structurally related compounds:

Compound Name Substituent Position & Type CAS Number Key Reactivity Data (Negishi Coupling)
2,4,6-Trimethylphenylzinc iodide 2,4,6-trimethylphenyl 718628-26-3 74% yield (sluggish coupling)
Phenylzinc bromide Unsubstituted phenyl N/A 73% yield
4-Methoxyphenylzinc bromide 4-methoxyphenyl N/A 75% yield
4-Fluorophenylzinc bromide 4-fluorophenyl N/A 56% yield
3-Methylphenylzinc iodide 3-methylphenyl 312693-24-6 Data not available
4-Methylphenylzinc iodide 4-methylphenyl 300766-53-4 Data not available

Reactivity Trends

  • Steric Hindrance: The 2,4,6-trimethylphenyl group imposes significant steric bulk, leading to slower reaction rates compared to unsubstituted phenyl or monosubstituted analogues (e.g., 4-methoxyphenylzinc bromide). However, its yield (74%) remains comparable to less hindered systems, suggesting steric effects are mitigated by optimized reaction conditions .
  • Electronic Effects : Electron-rich substituents (e.g., 4-methoxy) enhance nucleophilicity, improving coupling efficiency (75% yield). Conversely, electron-withdrawing groups (e.g., 4-fluoro) reduce yields (56%), likely due to decreased electron density at the zinc center .

Biological Activity

2,4,6-Trimethylphenylzinc iodide is an organozinc compound that has garnered interest for its potential biological activities. Its unique structure allows it to participate in various chemical reactions, which can lead to the synthesis of biologically active compounds. This article explores the biological activity of 2,4,6-Trimethylphenylzinc iodide, including its mechanisms of action, case studies, and research findings.

  • Molecular Formula : C9H11I
  • Molecular Weight : 276.09 g/mol
  • CAS Number : 4525-46-6

The biological activity of 2,4,6-Trimethylphenylzinc iodide is primarily attributed to its ability to form reactive intermediates that can interact with biological molecules. This compound can act as a nucleophile in various chemical reactions, allowing it to participate in the synthesis of complex organic molecules that exhibit biological activity.

Biological Activities

Research indicates that compounds similar to 2,4,6-Trimethylphenylzinc iodide exhibit a range of biological activities:

  • Antimicrobial Activity : Some organozinc compounds have shown promise as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Certain zinc-containing compounds have been investigated for their ability to induce apoptosis in cancer cells. The specific pathways involved may include the modulation of signaling cascades that control cell growth and survival.
  • Neuroprotective Effects : There is emerging evidence suggesting that organozinc compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialDisruption of microbial cell membranes
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress in neurons

Case Study Analysis

A study conducted by Menger et al. (1986) explored the synthesis of various organozinc compounds and their subsequent biological evaluations. The findings indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria.

Another notable research by Maeda and Sato (1997) focused on the anticancer properties of organozinc complexes. Their results demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of 2,4,6-Trimethylphenylzinc iodide. Acute toxicity studies indicate potential behavioral effects such as somnolence and convulsions at high doses (41 mg/kg) .

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